![molecular formula C15H22Cl2N2O B2503700 2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride CAS No. 1803596-54-4](/img/structure/B2503700.png)

2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as opioid agonist activity and enzyme inhibition .

Synthesis Analysis

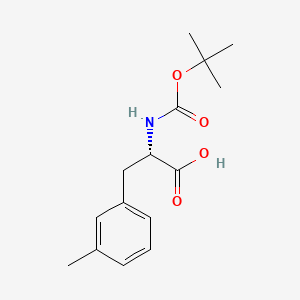

The synthesis of related acetamide derivatives typically involves multiple steps, including acylation, substitution, and sometimes the use of chiral amino acids to introduce different substituents. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by exploring variations in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles .

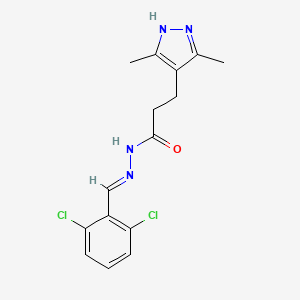

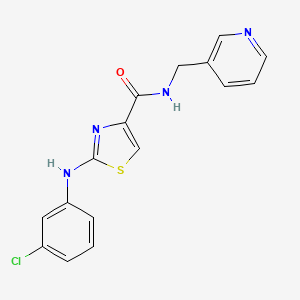

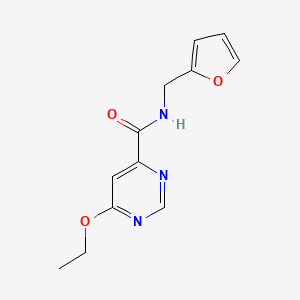

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FTIR, FT-Raman, and NMR. For instance, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using ab initio and DFT studies . The conformation of the N-H bond in related compounds such as N-(2-chlorophenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide has been observed to be syn to certain substituents, which can influence the overall molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

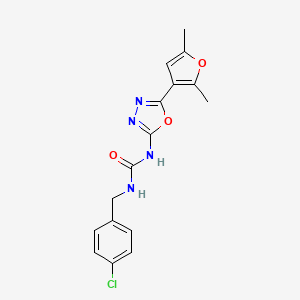

The chemical reactivity of acetamide derivatives can be influenced by the presence of different substituents and functional groups. For example, the introduction of a methyl group can affect the characteristic frequencies of the amide group, as seen in the vibrational studies of dichloroacetamide compounds . The reactivity towards enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase has also been evaluated for some N-substituted acetamide derivatives, indicating potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including their thermodynamic characteristics, can be determined through computational studies and spectroscopic analysis. The influence of different substituents on these properties is a key aspect of their characterization. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the determination of IR and MS spectra, as well as elemental analysis to confirm the molecular structure .

Aplicaciones Científicas De Investigación

1. Antimalarial Activity

2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride has been researched for its potential antimalarial properties. A study explored the synthesis and quantitative structure-activity relationships of a series of related compounds, finding that certain structural modifications correlate with increasing antimalarial potency against Plasmodium berghei in mice. The study suggests that these properties might be promising for clinical trials in humans due to the excellent activity against resistant strains of the parasite and favorable pharmacokinetic properties, indicating potential for extended protection against infection after oral administration (Werbel et al., 1986).

2. Influence on Blood Platelet Aggregation

Another aspect of this compound's research focuses on its derivatives as inhibitors of blood platelet aggregation. A particular derivative was found to inhibit ADP-induced aggregation of blood platelets, selected from a series of synthesized compounds. Though the derivative showed potential, further studies on its therapeutic ratio suggested an unfavorable profile, indicating the need for cautious consideration in potential therapeutic applications (Grisar et al., 1976).

3. Anti-Cancer Activity

Research into amino alcohol acrylonitriles, including structures similar to this compound, has indicated potential in cancer therapy. Modifications to the acetamide moiety in certain analogues have resulted in enhanced activity against breast and colon cancer cell lines. Notably, the presence of an amino alcohol hydroxyl group was pivotal, showing broad activity modulated via the Aryl Hydrocarbon Receptor pathway (Baker et al., 2020).

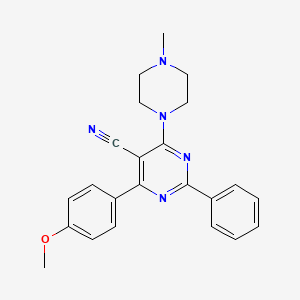

4. Neuropharmacological Activity

Studies have also explored the neuropharmacological profile of compounds structurally similar to this compound. These compounds have been evaluated for their potential as serotonin receptor inverse agonists, indicating possible applications in treating psychosis. The research suggests that compounds with similar pharmacological profiles and improved oral bioavailability may have potential in this therapeutic area (Vanover et al., 2004).

5. Metabolic Pathway Analysis

The metabolic pathway of compounds including this compound has been studied, particularly focusing on the enzymes involved in the metabolism of related compounds. Understanding the metabolic pathways can provide insights into the efficacy, safety, and potential drug interactions of these compounds (Sasaki et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O.ClH/c1-12-4-2-3-5-13(12)11-18-8-6-14(7-9-18)17-15(19)10-16;/h2-5,14H,6-11H2,1H3,(H,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIASVMTSKJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)